molecular formula C5H6F6O2 B1202198 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane CAS No. 58109-33-4

1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane

Cat. No. B1202198
CAS RN: 58109-33-4
M. Wt: 212.09 g/mol
InChI Key: GIRCVFXPLMQPGW-UHFFFAOYSA-N
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Description

“1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane” is an organofluorine compound. Its molecular formula is C4H5F5O, with an average mass of 164.074 Da and a monoisotopic mass of 164.026062 Da .


Molecular Structure Analysis

The molecular structure of “1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane” consists of 4 carbon atoms, 5 hydrogen atoms, 5 fluorine atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³. It has a boiling point of 55.8±35.0 °C at 760 mmHg. The vapour pressure is 246.0±0.1 mmHg at 25°C. The enthalpy of vaporization is 28.6±3.0 kJ/mol. The flash point is -7.6±21.8 °C. The index of refraction is 1.285. The molar refractivity is 23.0±0.3 cm³ .

Scientific Research Applications

  • Enantiomeric Analysis and Degradation Study : Compound B is a degradation product of the anesthetic Sevoflurane. It has been studied for its absolute configuration and conformational properties using vibrational circular dichroism and density functional theory (Wang et al., 2002). This research is crucial for understanding the chemical behavior of this compound in medical applications.

  • NMR Enantiodiscrimination : The compound's enantiomers have been efficiently differentiated using NMR spectroscopy. This differentiation is significant in the context of chiral degradation products of inhalation anesthetics like Sevoflurane (Uccello-Barretta et al., 2006).

  • Structural and Thermodynamic Investigations : Studies have been conducted on the unusual enantiomeric separation of Compound B using gas chromatography and various cyclodextrins. These investigations are key to understanding the molecular interactions and thermodynamics involved in the separation process (Bogdanski et al., 2008).

  • Toxicity and Metabolism Studies : Research on the fate and toxicity of derivatives of Compound A (related to Compound B) in rats, and their metabolism pathways, sheds light on the biological interactions and potential risks associated with exposure to these compounds (Uttamsingh et al., 1998).

  • Biotransformation Studies : Studies on the cysteine conjugate beta-lyase-dependent biotransformation of the cysteine S-conjugates of Compound A have been conducted to understand the biochemical pathways involved in the metabolism of these compounds (Iyer & Anders, 1997).

properties

IUPAC Name

1,1,1,3,3-pentafluoro-2-(fluoromethoxy)-3-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6O2/c1-12-5(10,11)3(13-2-6)4(7,8)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRCVFXPLMQPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(F)(F)F)OCF)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973689
Record name 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58109-33-4
Record name Fluoromethyl 2-methoxy-2,2-difluoro-1-(trifluoromethyl)ethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058109334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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